molecular formula C15H26N2O B14468827 (2-Azaspiro[5.5]undecan-2-yl)(pyrrolidin-1-yl)methanone CAS No. 67626-32-8

(2-Azaspiro[5.5]undecan-2-yl)(pyrrolidin-1-yl)methanone

Katalognummer: B14468827
CAS-Nummer: 67626-32-8
Molekulargewicht: 250.38 g/mol
InChI-Schlüssel: HVWPEYNLBSUYRG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Azaspiro[5.5]undecan-2-yl)(pyrrolidin-1-yl)methanone is a chemical compound that belongs to the class of azaspiro compounds. These compounds are characterized by a spiro structure where at least one of the cyclic components is a nitrogen heterocycle

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Azaspiro[5.5]undecan-2-yl)(pyrrolidin-1-yl)methanone typically involves the formation of the spiro structure through a series of chemical reactions. One common method involves the reaction of a suitable precursor with a nitrogen-containing reagent under controlled conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully optimized to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can produce the compound in significant quantities. The process may also include purification steps such as crystallization or chromatography to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

(2-Azaspiro[5.5]undecan-2-yl)(pyrrolidin-1-yl)methanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

(2-Azaspiro[5.5]undecan-2-yl)(pyrrolidin-1-yl)methanone has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (2-Azaspiro[5.5]undecan-2-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are the subject of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2-Azaspiro[5.5]undecan-2-yl)(pyrrolidin-1-yl)methanone is unique due to its specific combination of the spiro structure and the pyrrolidin-1-yl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Eigenschaften

CAS-Nummer

67626-32-8

Molekularformel

C15H26N2O

Molekulargewicht

250.38 g/mol

IUPAC-Name

2-azaspiro[5.5]undecan-2-yl(pyrrolidin-1-yl)methanone

InChI

InChI=1S/C15H26N2O/c18-14(16-10-4-5-11-16)17-12-6-9-15(13-17)7-2-1-3-8-15/h1-13H2

InChI-Schlüssel

HVWPEYNLBSUYRG-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(CC1)CCCN(C2)C(=O)N3CCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.